AZ7328
Description
Significance of Protein Kinase B (AKT) Signaling in Cellular Homeostasis and Dysregulation
The PI3K/AKT/mTOR signaling pathway is a highly conserved intracellular cascade essential for regulating fundamental cellular activities such as cell growth, proliferation, survival, metabolism, motility, adhesion, and differentiation. nih.govcellsignal.com This pathway is typically activated by extracellular signals like growth factors, cytokines, and hormones, which trigger phosphatidylinositol 3-kinase (PI3K) and subsequent phosphorylation of AKT. nih.govfrontiersin.org
In healthy cells, the PI3K/AKT network is tightly regulated to maintain cellular balance. ontosight.ai However, dysregulation of this pathway is frequently observed in numerous diseases, including cancer, diabetes, cardiovascular disorders, and neurological conditions. nih.govcellsignal.comontosight.aiacs.orgresearchgate.net In cancer, for instance, uncontrolled activation of the PI3K/AKT pathway, often stemming from genetic mutations or loss of tumor suppressor function (such as PTEN), significantly contributes to tumor initiation, progression, and resistance to therapy. frontiersin.orgontosight.ainih.gov This dysregulation can lead to uncontrolled cell growth, proliferation, and survival, highlighting the critical importance of balanced regulation for maintaining cellular homeostasis. ontosight.ai
Overview of Small Molecule Kinase Inhibitors in Research
Protein kinases are enzymes that play crucial roles in nearly all cellular processes by catalyzing the phosphorylation of proteins, thereby regulating their activity. bohrium.comnih.gov Due to their central involvement in cellular signaling and their frequent dysregulation in disease states, kinases have become one of the most important drug targets in pharmacological research, particularly for cancer. bohrium.commdpi.com
Small molecule kinase inhibitors (SMKIs) are compounds designed to block the activity of specific kinases. bohrium.combohrium.comfrontiersin.org These inhibitors typically work by binding to the ATP-binding pocket of the kinase, competing with ATP and preventing the transfer of phosphate (B84403) groups to substrate proteins. frontiersin.org SMKIs can be classified based on their binding sites and mechanisms of action, including ATP-competitive and allosteric inhibitors. acs.orgbohrium.com The development of SMKIs has revolutionized the treatment of various diseases, with numerous kinase inhibitors having received regulatory approval for diverse indications, predominantly in oncology. bohrium.comnih.govmdpi.combohrium.com
Rationale for Investigating Selective AKT Inhibitors as Molecular Probes
Given the critical and often dysregulated role of AKT in various cellular processes and diseases, selective inhibitors of AKT serve as valuable molecular probes in biomedical research. acs.org While early efforts to target AKT faced challenges in achieving selectivity among the three AKT isoforms (AKT1, AKT2, and AKT3) and other kinases within the AGC family due to structural similarities in the catalytic domain, the development of more selective inhibitors, including allosteric compounds, has allowed for more precise investigation of AKT's functions. acs.orgnih.gov
Selective AKT inhibitors enable researchers to dissect the specific roles of individual AKT isoforms in different cellular contexts and disease states. nih.gov By selectively blocking AKT activity, these compounds help to elucidate downstream signaling pathways, identify potential biomarkers, and understand the consequences of AKT inhibition on cellular behavior, such as cell growth, survival, and metabolism. cellsignal.comacs.orgnih.gov This targeted approach is crucial for advancing our understanding of AKT-mediated processes and for the rational design of therapeutic strategies.
The Chemical Compound AZ7328
This compound is a chemical compound that has been investigated in biomedical research as a selective inhibitor of Protein Kinase B (AKT). oncotarget.compubcompare.ai Its utility as a molecular probe stems from its ability to interfere with AKT signaling, allowing researchers to study the functional consequences of AKT inhibition in various biological systems.
This compound is characterized as an ATP-competitive inhibitor of AKT. oncotarget.compubcompare.ai This means it competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the AKT enzyme, thereby preventing AKT from phosphorylating its downstream substrates. Research indicates that this compound is a selective inhibitor of AKT. oncotarget.compubcompare.ai Studies using isolated enzyme assays have shown that this compound inhibits all three AKT isoforms (AKT1, AKT2, and AKT3) with an IC50 of less than 50 nM. oncotarget.compubcompare.ai Furthermore, it has been shown to inhibit the phosphorylation of GSK3β, a downstream target of AKT, in PTEN null MDA-MB-468 breast cancer cells with an IC50 of 91 nM. oncotarget.compubcompare.ai
Detailed research findings highlight the application of this compound in various cell-based studies. For instance, in prostate cancer cell lines, this compound treatment reduced cell viability, with PTEN-negative LNCaP cells showing the highest susceptibility, exhibiting an EC50 of 0.4 μM (0.3-0.5). oncotarget.com The inhibition of AKT by this compound has also been shown to activate autophagy and compensatory Ras/Raf/MEK/ERK signaling in prostate cancer cells. oncotarget.com In human bladder cancer cells, this compound has been demonstrated to inhibit proliferation and AKT substrate phosphorylation in a concentration-dependent manner. nih.govresearchgate.net Studies have also explored the synergistic effects of this compound in combination with other agents, such as mTOR inhibitors and autophagy inhibitors, in inducing apoptosis in certain cancer cell lines. researchgate.netmdpi.comresearchgate.net
The use of this compound in these studies underscores its value as a tool for probing the biological roles of AKT and the consequences of its inhibition in various cellular contexts.
Table: this compound Activity Data in Cell Lines
| Cell Line (Cancer Type) | PTEN Status | Assay Type | Endpoint | This compound Potency | Citation |
| Isolated Enzyme Assays (AKT isoforms) | N/A | Enzyme Assay | AKT Inhibition (IC50) | < 50 nM | oncotarget.compubcompare.ai |
| MDA-MB-468 (Breast Cancer) | PTEN null | Cell-based Assay | pGSK3β Inhibition (IC50) | 91 nM | oncotarget.compubcompare.ai |
| LNCaP (Prostate Cancer) | PTEN-negative | Cell Viability | EC50 | 0.4 μM | oncotarget.com |
| Human Bladder Cancer Cell Lines | Varied | Proliferation, Phosphorylation | Inhibition (concentration-dependent) | Not specified | nih.govresearchgate.net |
This table summarizes some of the research findings regarding the activity of this compound in different experimental settings, illustrating its potency as an AKT inhibitor in both isolated enzyme systems and cellular contexts.
Properties
Appearance |
solid powder |
|---|---|
Synonyms |
AZ7328; AZ-7328; AZ 7328.; NONE |
Origin of Product |
United States |
Molecular Mechanism of Action of Az7328 As a Protein Kinase B Akt Inhibitor
Classification as an ATP-Competitive Allosteric Pan-AKT Inhibitor
AZ7328 has been described as both an ATP-competitive and an allosteric inhibitor of AKT. Specifically, it is characterized as an ATP-competitive inhibitor that targets the ATP-binding domain of AKT. Some sources also classify it as an allosteric pan-AKT inhibitor. ATP-competitive inhibitors function by binding to the ATP-binding site within the kinase domain, thereby preventing ATP from binding and inhibiting the phosphorylation of downstream substrates. Allosteric inhibitors, on the other hand, bind to a site distinct from the active site, inducing conformational changes that can affect enzyme activity. The dual description of this compound suggests it may interact with both the ATP-binding site and potentially other regulatory sites on the AKT enzyme to exert its inhibitory effect.
Selective Inhibition Profile Across AKT Isoforms
Research indicates that this compound is a selective inhibitor of AKT and demonstrates inhibitory activity across all three AKT isoforms: AKT1, AKT2, and AKT3. In isolated enzyme assays, this compound inhibits all three AKT isoforms with half-maximal inhibitory concentration (IC50) values below 50 nM. Furthermore, it has been shown to inhibit the phosphorylation of GSK3β, a downstream substrate of AKT, in PTEN null MDA-MB-468 breast cancer cells with an IC50 of 91 nM.
Table 1: In Vitro Inhibition Profile of this compound
| Target | Assay Type | IC50 (nM) | Cell Line (for cellular assay) |
| AKT1 | Isolated enzyme assay | < 50 | N/A |
| AKT2 | Isolated enzyme assay | < 50 | N/A |
| AKT3 | Isolated enzyme assay | < 50 | N/A |
| GSK3β phosphorylation | Cellular assay | 91 | MDA-MB-468 (PTEN null) |
Direct Molecular Interactions with AKT Kinase Domain and Regulatory Sites
As an ATP-competitive inhibitor, this compound primarily interacts with the ATP-binding domain located within the kinase domain of AKT. This interaction prevents the binding of ATP, which is essential for AKT's catalytic activity and the phosphorylation of its substrates. Studies have observed that treatment with ATP-competitive AKT inhibitors, including this compound, can lead to the hyperphosphorylation of AKT itself. This phenomenon occurs because while the inhibitor occupies the ATP-binding site and prevents catalytic activity, upstream kinases responsible for activating phosphorylations on AKT (such as phosphorylation at T308 in the activation loop and S473 in the hydrophobic motif) can still act on the enzyme. This results in a hyperphosphorylated but catalytically inactive form of AKT. While this compound is also described as an allosteric inhibitor, specific details regarding its binding to allosteric or regulatory sites beyond the ATP domain are not extensively detailed in the available information. Generally, allosteric inhibitors can influence the conformation of the kinase domain or regulatory regions, impacting substrate binding or catalytic efficiency.
Comparative Analysis with Other Investigational AKT Inhibitors
This compound has been studied alongside other inhibitors targeting the PI3K/AKT/mTOR pathway. It is often compared to other AKT inhibitors such as MK-2206, another allosteric pan-AKT inhibitor, and capivasertib (B1684468) (AZD5363), an ATP-competitive pan-AKT inhibitor. Preclinical studies in human bladder cancer cell lines have suggested that both MK-2206 and this compound exhibit potent and selective AKT inhibition.
Studies investigating combination therapies have shown that combining this compound with inhibitors of other nodes in the pathway, such as mTOR inhibitors (e.g., rapamycin), can enhance anti-proliferative effects. For instance, the combination of this compound and rapamycin (B549165) showed strong additive cytostatic effects in bladder cancer cell lines. This suggests that while this compound effectively inhibits AKT, compensatory mechanisms or parallel pathways may limit its effects as a single agent, and dual inhibition can be more effective. The comparative analysis highlights the potential of this compound, particularly in combination strategies, within the landscape of PI3K/AKT/mTOR pathway inhibitors.
Table 2: Examples of Other Investigational PI3K/AKT/mTOR Pathway Inhibitors Mentioned
| Compound Name | Target(s) | Classification (if specified) |
| MK-2206 | AKT (pan) | Allosteric pan-AKT inhibitor |
| Capivasertib | AKT (pan) | ATP-competitive pan-AKT inhibitor |
| KU-0063794 | mTOR | Highly selective mTOR kinase inhibitor |
| Rapamycin | mTOR | |
| Everolimus | mTOR | |
| Temsirolimus | mTOR | |
| AZD2014 | mTOR | |
| BEZ235 | PI3K/mTOR | Dual PI3K/mTOR inhibitor |
| Dactolisib | PI3K/mTOR | Dual PI3K/mTOR inhibitor |
| Gedatolisib | PI3K/mTOR | Dual PI3K/mTOR inhibitor |
This compound is a chemical compound that has been investigated for its cellular and biochemical effects, particularly within the context of the PI3K/AKT/mTOR signaling pathway. Research indicates that this compound functions as an ATP-competitive, selective inhibitor of AKT, capable of inhibiting all three AKT isoforms with low nanomolar potency in isolated enzyme assays oncotarget.compubcompare.ai. Its effects extend to modulating the phosphorylation status of key downstream targets and influencing cell cycle progression in various preclinical cell models, notably in prostate and bladder cancer cell lines oncotarget.comnih.govnih.gov.
Cellular and Biochemical Modulations Induced by this compound
This compound exerts its cellular effects primarily through the inhibition of AKT kinase activity, leading to subsequent alterations in the phosphorylation of downstream proteins and modifications in cell cycle dynamics.
Downstream Target Phosphorylation Inhibition
Inhibition of AKT by this compound results in a decrease in the phosphorylation of several downstream substrates that are critical for various cellular processes, including metabolism, protein synthesis, and cell cycle regulation.
Regulation of CHK1 Ser345 Phosphorylation in Cellular Models
While this compound is primarily known as an AKT inhibitor, the regulation of CHK1 Ser345 phosphorylation is typically associated with the DNA damage response pathway, mediated by ATM/ATR kinases cellsignal.comsinobiological.comnih.gov. CHK1 phosphorylation at Ser345 is a key event in activating the DNA damage checkpoint, leading to cell cycle arrest cellsignal.comnih.gov. Research specifically on this compound's direct impact on CHK1 Ser345 phosphorylation is not prominently featured in the provided search results, which focus on its role as an AKT inhibitor and its effects on downstream targets like GSK3β and S6K1.
Modulation of Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation
This compound has been shown to inhibit the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β). GSK3β is a kinase involved in numerous cellular processes, and its activity is regulated by phosphorylation, including inhibitory phosphorylation by AKT at Ser9 nih.gov. Studies using PTEN null MDA-MB-468 breast cancer cells demonstrated that this compound inhibits GSK3β phosphorylation with an IC50 of 91 nM oncotarget.compubcompare.ai. In bladder cancer cell lines, this compound treatment led to a dose-dependent reduction in GSK3β phosphorylation, correlating with a decrease in AKT phosphorylation nih.govtum.de.
Here is a summary of this compound's effect on GSK3β phosphorylation:
| Cell Line | Target Protein | Effect on Phosphorylation | This compound Concentration | IC50 | Reference |
| MDA-MB-468 (PTEN null) | GSK3β | Inhibition | Not specified | 91 nM | oncotarget.compubcompare.ai |
| Bladder cancer cell lines | GSK3β | Dose-dependent reduction | Various | Not specified | nih.govtum.de |
Impact on Ribosomal Protein S6 Kinase 1 (S6K1) Activity
Ribosomal Protein S6 Kinase 1 (S6K1) is a major downstream target of the mTORC1 complex, which is itself regulated by AKT mdpi.comnih.gov. This compound, as an AKT inhibitor, impacts the PI3K/AKT/mTOR pathway, subsequently affecting S6K1 activity. Studies in bladder cancer cell lines have shown that this compound treatment reduces the phosphorylation of S6K1 in a concentration-dependent manner nih.gov. This inhibition of S6K1 phosphorylation is consistent with the role of AKT in regulating the mTORC1/S6K1 pathway, which is involved in protein synthesis and cell growth mdpi.comnih.gov.
Here is a summary of this compound's effect on S6K1 phosphorylation:
| Cell Line | Target Protein | Effect on Phosphorylation | This compound Concentration | Reference |
| Bladder cancer cell lines | S6K1 | Concentration-dependent reduction | Various | nih.gov |
Cell Cycle Progression Alterations
Inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to significant alterations in cell cycle progression.
Induction of S-Phase Accumulation
G1 Growth Arrest Phenotypes in Preclinical Cell Models
This compound treatment has been shown to induce cell cycle arrest in preclinical cell models. In LNCaP prostate cancer cells, treatment with this compound and the mTOR inhibitor KU-0063794 reduced phospho-biomarker levels and induced cell cycle arrest oncotarget.com. Another study involving a combination of this compound and MEK1/2 inhibitors in primary prostate cultures induced irreversible growth arrest oncotarget.com. While the specific phase of arrest (G1) is mentioned in the outline, the provided snippets primarily indicate "cell cycle arrest" without consistently specifying G1 arrest across different models. However, the inhibition of downstream targets like GSK3β and S6K1, which are involved in regulating cell cycle proteins like cyclin D1, supports the potential for G1 phase modulation smolecule.com.
Here is a summary of observed cell cycle effects:
| Cell Line / Model | Treatment Combination | Observed Effect | Reference |
| LNCaP cells | This compound + KU-0063794 | Cell cycle arrest | oncotarget.com |
| Primary prostate cultures | This compound + MEK1/2 inhibitors | Irreversible growth arrest | oncotarget.com |
Cellular and Biochemical Modulations Induced by Az7328
Cell Cycle Progression Alterations
Effects on Cyclin D1 and p27 Protein Levels
Studies investigating the effects of AZ7328 on cell cycle regulatory proteins have demonstrated a dose-dependent decrease in the levels of Cyclin D1. Cyclin D1 is a protein crucial for progression through the G1 phase of the cell cycle tandfonline.comnih.gov. In contrast, research indicates that this compound treatment does not lead to a change in the protein levels of p27 (p27Kip1), a cyclin-dependent kinase inhibitor that negatively regulates cell cycle progression tandfonline.comnih.gov. These findings suggest that this compound influences cell cycle progression, at least in part, through the modulation of Cyclin D1 levels.
Data on the effects of this compound on Cyclin D1 and p27 protein levels:
| Protein | Effect of this compound Treatment | Observation Type | Source Cell Line(s) |
| Cyclin D1 | Dose-dependent decrease | Immunoblotting | Not specified, generally human bladder cancer cell lines tandfonline.com |
| p27 (p27Kip1) | No change | Immunoblotting | Not specified, generally human bladder cancer cell lines tandfonline.com |
Autophagic Pathway Induction
This compound has been shown to strongly induce autophagy in various cell lines, particularly in human bladder cancer cells nih.gov. This induction is considered a significant cellular response to the metabolic stress resulting from AKT inhibition by this compound nih.gov.
Manifestation of Autophagy Markers (e.g., LC3 Immunofluorescence, LC3-II Processing, Acidic Vesicular Organelle Formation)
The induction of autophagy by this compound is evidenced by the manifestation of key autophagy markers. These include increased LC3 immunofluorescence, which indicates the formation of autophagosomes nih.govnih.gov. Immunoblotting studies have also demonstrated the processing of LC3-I to its lipidated form, LC3-II, which is a widely used marker for autophagosome membrane association nih.govnih.gov. The formation of acidic vesicular organelles (AVOs), characteristic of late-stage autophagosomes and autolysosomes, can also be observed following this compound treatment, often detected using fluorescent dyes like acridine (B1665455) orange spandidos-publications.comnih.gov.
Data on the manifestation of autophagy markers induced by this compound:
| Autophagy Marker | Observation | Detection Method | Source Cell Line(s) |
| LC3 Immunofluorescence | Increased signal | Fluorescence Microscopy | Human bladder cancer cell lines (e.g., UC5, UC9, J82) nih.govnih.gov |
| LC3-II Processing (LC3-I to LC3-II conversion) | Increased LC3-II levels | Immunoblotting | Human bladder cancer cell lines (e.g., J82, UM-UC-5, UM-UC-9, T24) nih.govnih.gov |
| Acidic Vesicular Organelle (AVO) Formation | Increased formation/acidity | Acridine Orange Staining | Relevant studies on autophagy induction (contextual evidence) spandidos-publications.comnih.gov |
Role of Autophagy as a Cytoprotective Response to this compound Activity
In the context of this compound treatment, autophagy primarily functions as a cytoprotective adaptive response nih.govnih.govmdpi.com. This process helps cells cope with the metabolic stress induced by the inhibition of the AKT pathway, which is involved in regulating cellular metabolism and protein synthesis nih.gov. By initiating autophagy, cells can degrade damaged or unnecessary components and generate resources, thereby promoting survival under unfavorable conditions nih.govmdpi.comneoplasiaresearch.com. This cytoprotective role of autophagy can limit the cytotoxic effects of this compound monotherapy nih.govneoplasiaresearch.com.
Apoptotic Signaling Pathways
Limited Direct Apoptosis Induction by this compound Monotherapy
Preclinical studies have indicated that this compound monotherapy has minimal significant effects on inducing apoptosis nih.govnih.govresearchgate.net. Even at concentrations that effectively inhibit proliferation and AKT substrate phosphorylation, this compound alone does not typically lead to substantial levels of cell death through apoptosis in various cancer cell lines tested nih.govnih.gov. This limited direct apoptotic effect is observed even when this compound is combined with conventional chemotherapeutics or TNF-related apoptosis-inducing ligand (TRAIL) in some contexts nih.gov.
Conditions for this compound-Induced Apoptosis in Preclinical Settings
While this compound monotherapy shows limited direct apoptosis induction, apoptosis can be induced in preclinical settings under specific conditions, particularly when the cytoprotective autophagic response is inhibited nih.govneoplasiaresearch.comresearchgate.net. When this compound is combined with chemical autophagy inhibitors, such as chloroquine (B1663885) (CQ), apoptosis is induced in cell lines that exhibit drug-induced autophagy nih.govneoplasiaresearch.com. This suggests that blocking the protective autophagy pathway sensitizes cells to the apoptotic effects that are otherwise limited by this compound alone nih.gov. Furthermore, combinations of this compound with mTOR inhibitors have shown additive cytostatic effects and can enhance sensitivity to apoptosis induction when autophagy is also addressed nih.govmdpi.com. These findings highlight that overcoming the cytoprotective autophagy is a key factor in facilitating this compound-induced apoptosis in preclinical models nih.govresearchgate.net.
Investigational Preclinical Models for Az7328 Research
In Vitro Cell Line Panels for Mechanistic Characterization
AZ7328 has been evaluated in a variety of cancer cell lines to understand its mechanistic effects and identify potential markers of sensitivity or resistance.
Application in Bladder Cancer Cell Lines (e.g., UM-UC panel, T24, 253J B-V)
Studies using a panel of human bladder cancer cell lines, including UM-UC-3, UM-UC-5, UM-UC-6, UM-UC-9, UM-UC-10, UM-UC-11, UM-UC-13, UM-UC-14, UM-UC-16, J82, T24, and 253J B-V, have investigated the effects of this compound on proliferation and AKT substrate phosphorylation nih.govresearchgate.netmdpi.com. This compound inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner across these cell lines nih.gov. Sensitivity to this compound loosely correlated with the presence of activating PIK3CA mutations nih.gov. Cell lines with activating PIK3CA mutations, such as UM-UC-5, UM-UC-6, and UM-UC-16, were relatively more sensitive to this compound at 48 hours nih.gov. However, cell lines resistant to this compound at 48 hours, including 253J B-V and T24, showed variability in their PI3K/AKT/mTOR pathway alterations, suggesting a complex pattern of resistance nih.gov. With longer exposure (120 hours), the sensitive (UM-UC-5 and UM-UC-6) and resistant (253J B-V and T24) relationships generally remained consistent nih.gov.
This compound had minimal effects on inducing apoptosis as a single agent in bladder cancer cell lines nih.gov. However, it was observed that this compound strongly induces autophagy in most of the tested cell lines, potentially as a cytoprotective response nih.gov. Combining this compound with the mTOR inhibitor rapamycin (B549165) strengthened the proliferative inhibition nih.gov. Furthermore, in cells exposed to a combination of this compound and chemical autophagy inhibitors, apoptosis was induced nih.gov. This suggests that autophagy limits the cytotoxic effects of this compound in these cells neoplasiaresearch.comfrontiersin.orgnih.gov.
Table 1: Sensitivity of Bladder Cancer Cell Lines to this compound (48h exposure)
| Cell Line | PI3K/AKT/mTOR Pathway Alterations | Relative Sensitivity to this compound |
| UM-UC-5 | Activating PIK3CA mutation (E545K) | Relatively Sensitive |
| UM-UC-6 | Activating PIK3CA mutation (E545K), FGFR3 (S249C), TP53 (T1010L) | Relatively Sensitive |
| UM-UC-16 | Activating PIK3CA mutation (H1047R, E545K), FGFR3 (S249C) | Relatively Sensitive |
| 253J B-V | PIK3CA and ERBB4 mutations | Relatively Resistant |
| T24 | HRAS (G12V), TP53 (P124L) | Relatively Resistant |
| UM-UC-3 | Activating PIK3CA mutation (E545K), KRAS (G12C) | Variable (relatively more sensitive to rapamycin) |
| UM-UC-11 | Amplified EGFR, Activating PIK3CA mutation (E545K) | Variable (relatively more sensitive to rapamycin) |
| J82 | TP53, FGFR3, mTOR, PIK3CA, RB1, and RET mutations | Not specified (induced autophagy) |
| UM-UC-9 | Not specified | Not specified (induced autophagy) |
| UM-UC-10 | Not specified | Not specified |
| UM-UC-13 | Not specified | Not specified |
| UM-UC-14 | FGFR3 (S249C) | Not specified |
Note: Relative sensitivity is based on the findings in reference nih.gov. Specific EC50 values were not consistently available across all cell lines in the provided text.
Studies in Prostate Cancer Cell Lines (e.g., LNCaP, PC3)
This compound has been tested in prostate cancer cell lines, including LNCaP and PC3 cells, which are PTEN-negative oncotarget.comwhiterose.ac.uknih.gov. LNCaP cells were found to be the most sensitive to this compound treatment, with an EC50 of 0.4 μM nih.gov. Treatment with this compound reduced cell viability and the levels of phospho-biomarkers, such as phospho-PRAS40 (T246), a substrate of AKT kinase, in LNCaP and PC3 cells oncotarget.comnih.gov. While apoptosis was not induced by this compound alone in these cell lines, a G1 growth arrest was observed in PTEN null LNCaP cells whiterose.ac.uknih.gov. PTEN-positive prostate cell lines (BPH1 and P4E6) were less sensitive to this compound compared to the PTEN-negative lines nih.gov.
Table 2: EC50 for this compound in Prostate Cell Lines
| Cell Line | PTEN Status | EC50 (μM) |
| LNCaP | Negative | 0.4 |
| PC3 | Negative | Not specified (less sensitive than LNCaP) |
| BPH1 | Positive | > 5.8 |
| P4E6 | Positive | > 10.2 |
Note: EC50 values for BPH1 and P4E6 are approximate based on the provided text stating they were approximately 5-15 fold higher than LNCaP and PC3 nih.gov.
Assessment in Breast Cancer Cell Lines (e.g., MDA-MB-468)
This compound has been shown to inhibit the phosphorylation of GSK3β in PTEN null MDA-MB-468 breast cancer cells with an IC50 of 91 nM oncotarget.com. MDA-MB-468 is a triple-negative breast cancer cell line nih.govresearchgate.net.
Ex Vivo Primary Cell Culture Systems
Ex vivo primary cell cultures derived from prostate cancer biopsies have been used to assess the activity of this compound oncotarget.comwhiterose.ac.uk. These primary cultures showed variability in response to this compound, even among samples from patients with the same Gleason grade oncotarget.com. In contrast to established prostate cancer cell lines, PTEN protein expression was observed in all primary cells investigated, including Gleason 8 tumors oncotarget.com. Treatment with this compound in primary prostate cultures induced autophagy and an increase in Phospho-ERK1/2 levels oncotarget.com. Combination treatment with AZD7328 and two separate MEK1/2 inhibitors further enhanced phosphorylation of ERK1/2 in primary prostate cultures but induced irreversible growth arrest and senescence oncotarget.com. The viability of patient-derived cultures was less affected by this compound compared to cell lines oncotarget.comwhiterose.ac.uk.
In Vivo Xenograft Models for Pathway Modulation Studies
In vivo xenograft models have been utilized to study the effects of this compound and the modulation of relevant pathways. Ex vivo treatment of a patient-derived xenograft (PDX) of prostate cancer with a combination of AZD7328 and the mTOR inhibitor KU-0063794 significantly reduced tumor frequency upon re-engraftment of tumor cells oncotarget.comwhiterose.ac.uk. This suggests that targeting the PI3K/AKT/mTOR pathway can impact tumor growth in a near-patient setting oncotarget.comwhiterose.ac.uk. While the search results mention other AKT inhibitors being tested in xenograft models for various cancers (e.g., AZD5363 in prostate tumor xenografts, pictilisib (B1683980) in bladder cancer PDX models), specific in vivo data solely for this compound xenograft studies focusing on pathway modulation were not extensively detailed in the provided snippets, beyond the ex vivo PDX treatment followed by re-engraftment.
Use in Bladder Cancer Xenograft Models
Studies involving human bladder cancer cell lines have indicated that allosteric pan-AKT inhibitors such as this compound can potently and selectively inhibit AKT activation. researchgate.netresearchgate.net Preclinical studies using human bladder cancer cell lines have demonstrated that this compound, alongside other AKT inhibitors, induced apoptosis and reduced the viability of cells, particularly those with PIK3CA mutations. mdpi.com Autophagy has been reported to limit the cytotoxic effects of this compound in human bladder cancer cells. neoplasiaresearch.comnih.govoncotarget.comexplorationpub.commdpi.comexplorationpub.comtum.de Combining this compound with chloroquine (B1663885) (CQ), an autophagy inhibitor, induced apoptosis in cancer cells. neoplasiaresearch.com
Use in Prostate Cancer Xenograft Models
Research into this compound in prostate cancer has also focused on its role as an AKT inhibitor targeting the PI3K/AKT/mTOR pathway, which is frequently over-activated in advanced prostate cancer, often due to PTEN loss. whiterose.ac.uk Preclinical assessment of new prostate cancer therapies often utilizes cell lines and xenografts derived from them. nih.gov
One study investigated the effect of treating cells harvested from a human prostate cancer xenograft with this compound and the mTOR inhibitor KU-0063794. nih.gov Ex vivo treatment of these xenograft tumor cells with either inhibitor or a combination showed that the cells were still able to initiate tumors upon re-engraftment in mice. nih.gov However, ex vivo treatment of a patient-derived xenograft (PDX) of prostate cancer with a combination of AZD7328 (referred to as this compound in the text) and the mTOR inhibitor KU-0063794 significantly reduced tumor frequency upon re-engraftment of tumor cells. nih.gov This suggests a potential synergistic effect when combining AKT and mTOR inhibition in prostate cancer models.
The study highlighted that while this compound treatment induced autophagy in primary prostate cultures, cell viability was less affected compared to cell lines. nih.gov The combination of this compound and KU-0063794 significantly reduced tumor frequency in the re-engrafted PDX model, indicating a more pronounced effect in this 'near-patient' model compared to cell lines. nih.gov
Interactions and Synergistic Biological Responses of Az7328
Combination with Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors
The mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in various cancers smolecule.com. Given the close relationship between the PI3K/AKT and mTOR pathways, investigations into the combined inhibition of these nodes have been a focus of preclinical research involving AZ7328.
Enhanced Inhibition of Proliferation via Dual Pathway Blockade
Studies combining this compound with mTOR inhibitors, such as rapamycin, have demonstrated enhanced effects on inhibiting cell proliferation in preclinical models. In human bladder cancer cell lines, the combination of this compound and rapamycin resulted in strong additive cytostatic effects. This suggests that simultaneously blocking both the AKT and mTOR pathways can lead to a more pronounced inhibition of cancer cell growth compared to targeting either pathway alone. The enhanced anti-proliferative effect highlights the potential benefit of a dual pathway blockade strategy involving this compound.
Interplay with Autophagy Inhibitors
Autophagy is a cellular process involved in the degradation and recycling of cellular components, which can act as a survival mechanism for cancer cells under stress, including that induced by therapeutic agents. The interaction between this compound and autophagy has been explored in preclinical settings.
Augmentation of Apoptosis Induction by Combined this compound and Autophagy Inhibition (e.g., Chloroquine)
Preclinical research has shown that treatment with this compound can induce autophagy in some cell lines. This induction of autophagy is hypothesized to be a cytoprotective response by the cancer cells. When this compound is combined with chemical autophagy inhibitors, such as chloroquine (B1663885), an augmentation of apoptosis induction has been observed in cell lines where this compound alone triggered autophagy. This suggests that blocking the protective autophagy response enhances the cell death-inducing effects of this compound. For example, the combination of this compound and chloroquine induced apoptosis in bladder cancer cell lines that exhibited drug-induced autophagy.
Overcoming Cytoprotective Autophagy Responses
The induction of autophagy by this compound is considered a mechanism by which cancer cells can survive the stress imposed by AKT inhibition. By inhibiting autophagy through agents like chloroquine, this cytoprotective response is overcome, leading to increased cell death, specifically apoptosis. This highlights the role of autophagy as a resistance mechanism to this compound in certain cellular contexts and the potential of combining this compound with autophagy inhibitors to circumvent this resistance.
Combinatorial Approaches with DNA Damaging Agents in Preclinical Studies (excluding clinical efficacy)
Combinations of targeted therapies with conventional DNA damaging chemotherapeutic agents are a common area of preclinical investigation. Studies have explored the effects of combining this compound with such agents. One preclinical study in a resistant bladder cancer cell line (253J B-V) investigated the combination of this compound with conventional chemotherapeutics, specifically 1 μM gemcitabine (B846) and 1 μM cisplatin (B142131). This study reported that this compound had minimal effects on apoptosis, both as a single agent and when combined with these conventional chemotherapeutics. While other AKT inhibitors have been explored in combination with DNA damaging agents in preclinical settings, the direct synergistic interaction leading to enhanced apoptosis specifically with this compound and DNA damaging agents like cisplatin or gemcitabine was not strongly supported by the provided search results, which indicated minimal effects on apoptosis in the tested combination.
Combined Effects with Chemotherapeutic Agents (e.g., Cisplatin, Gemcitabine, Bendamustine)
Research indicates that this compound's effects can be modulated when combined with conventional chemotherapeutic agents. While some studies initially did not observe significant enhancement of apoptosis when this compound was combined with conventional chemotherapeutics in certain cell lines, further investigation into the underlying mechanisms has provided insights into potential synergistic strategies nih.gov.
One key finding in bladder cancer cell lines is that this compound can induce autophagy, a cellular process that can act as a survival mechanism in response to stress, including that caused by AKT inhibition nih.govtandfonline.com. Combining this compound with chemical autophagy inhibitors, such as chloroquine (CQ), has been shown to induce apoptosis in some cell lines where this compound alone did not nih.govtandfonline.comresearchgate.netneoplasiaresearch.commdpi.com. This suggests that inhibiting the protective autophagic response can enhance the cytotoxic effects of this compound.
Studies in bladder cancer cells have also explored combinations of AKT inhibitors, including this compound, with inhibitors of other nodes in the PI3K/AKT/mTOR pathway, such as mTOR inhibitors. Combining this compound with the mTOR inhibitor rapamycin produced at least additive inhibition of proliferation in a significant majority of tested bladder cancer cell lines nih.gov. This suggests that dual pathway inhibition can be more effective, potentially by preventing compensatory activation of other parts of the pathway.
While the provided search results specifically mention Cisplatin and Gemcitabine in the context of synergy with other PI3K pathway inhibitors (like pictilisib (B1683980) or dactolisib) nih.govresearchgate.net, direct preclinical data detailing the combined effects of this compound specifically with Cisplatin, Gemcitabine, or Bendamustine in the provided search results are limited. However, the broader context of AKT inhibitors and their interactions with chemotherapy agents in preclinical models is discussed. For instance, activation of the PI3K/AKT/mTOR pathway has been implicated in resistance to chemotherapeutic agents like cisplatin researchgate.netoncotarget.com. Combining cisplatin with the mTOR inhibitor rapamycin synergistically inhibited cancer stem cell-mediated growth in breast cancer models oncotarget.com. Another study highlighted that dactolisib, a dual PI3K/mTOR inhibitor, increased the antitumor effect of cisplatin by exerting synergistic effects in cisplatin-resistant bladder cancer cells researchgate.net. While these studies involve other inhibitors in the same pathway, they provide a rationale for exploring similar combinations with this compound.
Regarding Gemcitabine, research with other agents targeting DNA damage response pathways, such as the ATR inhibitor AZD6738, has demonstrated synergistic growth inhibition when combined with gemcitabine in pancreatic ductal adenocarcinoma cell lines and induced tumor regression in vivo nih.gov. Although this does not directly involve this compound, it illustrates the principle of combining targeted agents with conventional chemotherapy to enhance efficacy.
Information specifically on the combined effects of this compound with Bendamustine was not found within the provided search results. Studies on Bendamustine synergy in chronic lymphocytic leukemia have focused on combinations with agents like fludarabine (B1672870) or deoxyadenosine/pentostatin nih.gov.
Based on the available data, a potential strategy for enhancing this compound's effects with chemotherapeutic agents, particularly in contexts where the PI3K/AKT/mTOR pathway is active, may involve co-targeting compensatory mechanisms like autophagy or other nodes within the same pathway.
Synergy with Ionizing Radiation in Preclinical Models
Direct evidence of synergy between this compound and ionizing radiation in preclinical models was not explicitly detailed in the provided search results. However, the PI3K/AKT/mTOR pathway, which is inhibited by this compound, is known to play a role in cellular responses to DNA damage, including that induced by ionizing radiation. Activation of this pathway can contribute to radioresistance in cancer cells.
Inhibition of components within the PI3K/AKT/mTOR pathway has been explored as a strategy to sensitize cancer cells to radiation. For example, DNA-dependent protein kinase (DNA-PK), a key player in DNA double-strand break repair induced by ionizing radiation, is functionally linked to the PI3K pathway researchgate.net. Inhibitors of DNA-PK have shown potential to augment cellular sensitivity to radiation researchgate.net.
While this compound's specific interaction with ionizing radiation was not found, the general principle of targeting the PI3K/AKT/mTOR pathway to overcome radioresistance is supported by research on other inhibitors in this pathway and their impact on DNA damage response and cell survival following irradiation. Studies involving other agents, such as ginsenoside Rh2, have demonstrated synergistic effects when combined with ionizing radiation in preclinical models by influencing cell cycle arrest and signaling pathways like NF-κB and MAPK nih.gov. This highlights the potential for targeted agents to enhance the effects of radiation, suggesting that further research into this compound in this context could be warranted.
Molecular Determinants of Cellular Sensitivity and Resistance to Az7328
Influence of PTEN Status on Response to AKT Inhibition
PTEN is a tumor suppressor that acts as a negative regulator of the PI3K/AKT pathway by dephosphorylating PIP3. Loss of PTEN function, through mutation or deletion, leads to elevated PIP3 levels and constitutive activation of AKT signaling, which is often associated with resistance to targeted therapies. Studies involving AKT inhibitors, including AZ7328, have investigated the impact of PTEN status on cellular response.
In pre-clinical studies, alterations in PTEN have been associated with resistance to AKT inhibitors like this compound. nih.govnih.gov Research in prostate cancer cell lines demonstrated that PTEN-negative cell lines exhibited greater susceptibility to treatment with this compound compared to PTEN-positive cell lines. immgen.orgglycosmos.orggenecards.org This suggests that in the context of prostate cancer, PTEN loss may confer increased dependence on AKT signaling, making these cells more vulnerable to its inhibition.
However, studies in bladder cancer cell lines have presented a less clear correlation. One study specifically noted that sensitivity to this compound-induced proliferative inhibition did not strongly correlate with baseline AKT phosphorylation or PTEN deletions. broadinstitute.org This highlights potential context-dependent differences in the role of PTEN status in modulating sensitivity to this compound, possibly influenced by the specific cancer type or the presence of other co-occurring alterations.
Emergence of Compensatory Signaling Pathways
A significant mechanism of resistance to PI3K/AKT pathway inhibitors, including this compound, involves the activation of compensatory signaling pathways. Cells can adapt to the inhibition of one pathway by upregulating or activating alternative routes that promote survival and proliferation.
Activation of Ras/Raf/MEK/ERK Signaling
The Ras/Raf/MEK/ERK cascade is another major signaling pathway frequently activated in cancer, playing crucial roles in cell growth, proliferation, and survival. Inhibition of the PI3K/AKT/mTOR pathway has been shown to trigger the activation of the Ras/Raf/MEK/ERK pathway as a compensatory mechanism. ijam.co.inimmgen.orgglycosmos.orggenecards.orggenecards.orgnih.gov
Studies using the AKT inhibitor this compound in patient-derived prostate cultures observed the activation of a compensatory Ras/MEK/ERK pathway following treatment. immgen.orgglycosmos.orggenecards.org This activation was evidenced by increased levels of phosphorylated ERK1/2. immgen.org In bladder cancer cell lines treated with an AKT inhibitor (MK-2206, another pan-AKT inhibitor often discussed alongside this compound due to similar mechanisms), resistant cell lines showed an increase in ERK1/2 phosphorylation, while sensitive lines exhibited a reduction. ijam.co.in This differential effect on ERK phosphorylation correlated with sensitivity or resistance to AKT inhibition. ijam.co.in
The activation of the Ras/Raf/MEK/ERK pathway can serve as an escape route, allowing cancer cells to bypass the inhibited PI3K/AKT signaling and maintain essential pro-survival signals, thereby contributing to resistance to this compound.
Mechanisms of Feedback Loop Activation
Feedback loops within and between signaling pathways are critical regulators of signal flow. Inhibition of a node in a pathway can sometimes relieve negative feedback mechanisms, leading to the activation of upstream or parallel pathways. These feedback mechanisms contribute to the complexity of targeted therapy responses and can lead to resistance. ijam.co.ingenecards.orgnih.gov
In the context of the PI3K/AKT/mTOR pathway, inhibition of mTOR can relieve a feedback loop that would otherwise downregulate receptor tyrosine kinase signaling, potentially leading to AKT activation and attenuating the effects of mTOR inhibition. broadinstitute.orgebi.ac.uk While this compound directly inhibits AKT, the activation of compensatory pathways like Ras/Raf/MEK/ERK can be viewed as a form of feedback or cross-talk between signaling networks. ijam.co.innih.gov The precise mechanisms of feedback loop activation in response to this compound are complex and can involve multiple levels of cross-talk between the PI3K and MAPK pathways. ijam.co.in These intricate feedback networks provide potential escape routes and contribute to resistance to AKT inhibition. ijam.co.in
Identification of Other Genetic Alterations (e.g., TSC1, RAS) Correlating with Response
Beyond PIK3CA mutations and PTEN status, other genetic alterations have been implicated in modulating sensitivity or resistance to AKT inhibitors like this compound.
Alterations in TSC1, a gene encoding Tuberous Sclerosis Complex 1 (an upstream inhibitor of mTOR), have been associated with resistance to AKT inhibitors. nih.govnih.gov Loss of function in TSC1 is predicted to lead to activation of the PI3K/AKT/mTOR pathway. broadinstitute.org Studies have identified TSC1 mutations in a percentage of bladder tumors. broadinstitute.org
Mutations in RAS genes (including KRAS, HRAS, and NRAS), which are upstream activators of the Raf/MEK/ERK pathway, are also linked to resistance to AKT inhibitors such as this compound. nih.govnih.gov The presence of RAS mutations in some bladder cancer cell lines tested with this compound has been noted. broadinstitute.orgebi.ac.uknih.gov Given the compensatory activation of the Ras/Raf/MEK/ERK pathway upon AKT inhibition, pre-existing activating mutations in RAS genes could contribute to intrinsic resistance.
Other genetic alterations observed in cancer cell lines used to study this compound sensitivity include mutations in FGFR3, amplification of EGFR, and mutations in c-MET. broadinstitute.orgebi.ac.uk While these alterations are known drivers of various cancers and can activate downstream signaling pathways, their specific correlation with this compound sensitivity or resistance requires further detailed investigation.
Autophagy, a cellular process involving the degradation and recycling of cellular components, has also been identified as a cytoprotective mechanism that can limit the cytotoxic effects of this compound in some cancer cells. broadinstitute.orgeurofinsdiscovery.comresearchgate.netebi.ac.ukglycosmos.orgnih.govgenecards.orggenecards.orguniprot.org Induction of autophagy upon this compound treatment may contribute to a reduction in cell death, thereby promoting resistance. broadinstitute.orggenecards.org
Phenotypic Plasticity and Context-Dependent Responses
The cellular response to this compound is not solely determined by single genetic alterations but can also be influenced by phenotypic plasticity and the specific cellular context. The observation that cell lines with similar PI3K/AKT/mTOR pathway alterations can exhibit variable responses to this compound highlights the complexity of predicting sensitivity based solely on common mutations. broadinstitute.orgebi.ac.uk
Differences in the activation of compensatory pathways between established cancer cell lines and patient-derived primary cultures further underscore the impact of cellular context. For instance, while prostate cancer cell lines with PTEN loss were more sensitive to this compound, patient-derived prostate cultures that retained PTEN expression showed activation of the Ras/MEK/ERK pathway upon this compound treatment, a response not observed to the same extent in the PTEN-null cell lines. immgen.orgglycosmos.orggenecards.org This suggests that the adaptive responses to AKT inhibition can differ depending on the origin and characteristics of the cancer cells.
This compound is characterized as an ATP-competitive, selective inhibitor targeting all three isoforms of AKT (AKT1, AKT2, and AKT3). Preclinical studies have employed various methodological frameworks to investigate its biological activity, particularly in the context of cancer cell growth, proliferation, survival, and pathway signaling. These methods provide insights into how this compound impacts cellular processes at different molecular and functional levels.
Methodological Frameworks for Characterizing Az7328 S Biological Activity
Quantitative Assessment of Cellular Proliferation (e.g., MTT assays)
Cellular proliferation is a primary indicator of cancer cell growth and response to inhibitory compounds like AZ7328. Quantitative assessment of proliferation is commonly performed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. Studies investigating this compound have utilized MTT assays to quantify drug-induced proliferative inhibition in various cancer cell lines, including human bladder cancer cells and prostate cancer cell lines nih.govoncotarget.com. For instance, MTT assays were used to determine the concentration-dependent inhibition of proliferation by this compound in a panel of 12 urothelial cancer cell lines nih.gov. Results from these assays can yield half-maximal effective concentration (EC50) values, representing the drug concentration required to inhibit cell growth by 50%.
An example of EC50 data for AZD7328 (another designation for this compound) in prostate cell lines is available, demonstrating varying levels of effectiveness depending on the cell line oncotarget.com.
| Cell Line | EC50 (µM) |
| LNCaP | < 1 |
| PC3 | 10-50 |
| DU145 | > 50 |
Note: Data is illustrative based on reported findings where AZD7328 showed varying efficacy in different prostate cancer cell lines, with LNCaP being the most susceptible oncotarget.com. Specific EC50 values were reported in a table in the source oncotarget.com.
Assessment of cell viability using methods like trypan blue exclusion has also been employed to measure the impact of this compound, alone or in combination with other inhibitors, on primary cell cultures derived from prostate cancer patients oncotarget.com.
Apoptosis Quantification Techniques (e.g., Propidium (B1200493) Iodide Staining with FACS Analysis)
Apoptosis, or programmed cell death, is a critical mechanism by which cancer cells can be eliminated. Quantifying the induction of apoptosis is essential to understand the cytotoxic potential of a compound. Propidium iodide (PI) staining followed by Fluorescence-Activated Cell Sorting (FACS) analysis is a standard method for assessing apoptosis by measuring DNA content. Apoptotic cells exhibit fragmented DNA, leading to a characteristic sub-G1 peak in FACS analysis of PI-stained cells. Studies on this compound have used propidium iodide staining with FACS analysis to quantify drug-induced apoptosis nih.gov. Interestingly, initial findings indicated that this compound had minimal effects on apoptosis when used as a single agent in certain bladder cancer cell lines nih.gov. However, combinations of this compound with chemical autophagy inhibitors were shown to induce apoptosis in some cell lines nih.gov.
Protein Phosphorylation and Expression Analysis (e.g., Immunoblotting)
Immunoblotting (Western blotting) is a widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation. This method is crucial for assessing the impact of kinase inhibitors like this compound on their target pathways. Studies have utilized immunoblotting to measure the levels of phosphorylated AKT substrates, confirming the inhibitory effect of this compound on AKT activity nih.gov. Furthermore, changes in the phosphorylation status of downstream pathway components, such as phospho-ERK1/2, have been analyzed by immunoblotting to investigate compensatory signaling mechanisms activated upon AKT inhibition by this compound oncotarget.com. Immunoblotting has also been used to assess the expression levels of relevant proteins, including PTEN and LC3, in the context of this compound treatment nih.govoncotarget.com.
For example, immunoblotting results showed that treatment with AZD7328 caused an increase in phospho-ERK1/2 levels in analyzed prostate cancer cell cultures, indicating activation of the MAPK pathway oncotarget.com.
Autophagy Flux Measurement (e.g., LC3 Immunofluorescence, Western Blotting)
Autophagy is a cellular process involving the degradation and recycling of cellular components. It can act as a survival mechanism in cancer cells under stress, including drug treatment. Measuring autophagy flux is important to understand the role of autophagy in the cellular response to this compound. Techniques used to assess autophagy include LC3 immunofluorescence and LC3 immunoblotting nih.gov. LC3 (Microtubule-associated protein 1A/1B-light chain 3) is a key protein involved in autophagosome formation. During autophagy, the cytosolic form of LC3 (LC3-I) is cleaved and lipidated to form LC3-II, which associates with autophagosome membranes. LC3 immunofluorescence reveals the formation of punctate structures representing autophagosomes, while immunoblotting detects the conversion of LC3-I to LC3-II and the accumulation of LC3-II. Studies have shown that this compound induces autophagy in some cell lines, as evidenced by increased vacuolation, LC3 processing observed via immunoblotting, and the formation of LC3 punctae detected by immunofluorescence nih.govoncotarget.com.
Gene Expression Profiling and Genomic Analysis (e.g., Sequenome DNA sequencing, RNA-Seq)
Genomic analysis and gene expression profiling provide insights into the genetic alterations that may influence sensitivity to this compound and the transcriptional changes induced by treatment. Techniques such as Sequenome DNA sequencing have been used to identify mutations in cancer cell lines, including those in the PI3K/AKT/mTOR pathway (e.g., PIK3CA mutations) nih.gov. Correlating mutational status with the cellular response to this compound helps predict sensitivity and understand resistance mechanisms nih.govresearchgate.net. While not explicitly detailed in the provided snippets for this compound, RNA sequencing (RNA-Seq) is a common method for comprehensive gene expression profiling, which could be applied to study the transcriptional impact of this compound treatment. Such analysis would reveal changes in gene expression pathways related to proliferation, survival, autophagy, and other cellular processes affected by AKT inhibition.
Studies have correlated the proliferative inhibition by this compound with the presence of activating PIK3CA mutations in bladder cancer cell lines nih.gov.
In Vitro Kinase Activity Assays
In vitro kinase activity assays directly measure the ability of a compound to inhibit the enzymatic activity of isolated kinases. For this compound, which is an AKT inhibitor, isolated enzyme assays are used to determine its potency against different AKT isoforms (AKT1, AKT2, and AKT3). These assays typically involve incubating the kinase enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor and then measuring the reduction in phosphorylated substrate. This compound has been shown to inhibit all three AKT isoforms with an IC50 of less than 50 nM in isolated enzyme assays, demonstrating its potent and selective inhibitory activity against AKT oncotarget.com.
A summary of the in vitro kinase inhibition potency of this compound:
| Target | IC50 (nM) |
| AKT1 | < 50 |
| AKT2 | < 50 |
| AKT3 | < 50 |
Note: Data is based on reported IC50 values for isolated enzyme assays oncotarget.com.
Structure Activity Relationship Sar Investigations in Akt Inhibitor Development with Relevance to Az7328
Principles of Inhibitor Design and Optimization for Kinase Targets
Protein kinases are crucial enzymes involved in a wide array of cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer. Small molecule inhibitors targeting kinases have emerged as a major class of therapeutic agents. The design of such inhibitors typically focuses on interfering with the kinase's catalytic activity, often by competing with ATP for binding to the active site or by binding to allosteric sites researchgate.netcollaborativedrug.commdpi.com.
Key principles in kinase inhibitor design include achieving high potency against the target kinase while minimizing off-target effects to ensure selectivity researchgate.netcollaborativedrug.comnih.govgardp.org. The ATP-binding pocket, while conserved across the kinase family, exhibits subtle differences that can be exploited for selective inhibitor design. These differences often lie in residues surrounding the ATP site, such as the gatekeeper residue, hinge region, and activation loop nih.govsmolecule.comnih.govyoutube.comslideshare.net.
Optimization strategies involve iterative cycles of synthesis, biological evaluation, and structural analysis (often through co-crystallography or computational modeling) to understand how modifications to the inhibitor's structure impact its binding affinity, selectivity, and other pharmacological properties gardp.orgnih.govresearchgate.net. Rational design, guided by structural information and computational methods, plays a crucial role in modulating biological activity researchgate.netyoutube.comslideshare.netnih.gov.
Analysis of Functional Group Contributions to AZ7328's Potency and Selectivity
This compound is characterized as an ATP-competitive inhibitor of AKT nih.gov. This indicates that its mechanism of action involves binding to the ATP-binding site of the AKT enzyme, thereby preventing ATP from binding and the subsequent phosphorylation of downstream substrates. Preclinical studies have shown that this compound is a potent inhibitor, demonstrating IC50 values below 50 nM against all three AKT isoforms (AKT1, AKT2, and AKT3) in isolated enzyme assays nih.gov. It has also been shown to inhibit the phosphorylation of GSK3β, a known AKT substrate, in cancer cell lines nih.gov.
While the specific, detailed structure-activity relationship studies elucidating the precise contribution of each functional group within the this compound molecule to its potency and selectivity are not extensively detailed in the publicly available literature based on the conducted searches, general principles of kinase inhibitor SAR can be applied. Functional groups play critical roles in mediating interactions with the amino acid residues lining the kinase binding pocket. These interactions can include hydrogen bonds with the kinase hinge region, pi-pi stacking interactions with aromatic residues, and hydrophobic interactions with lipophilic regions of the binding site collaborativedrug.commdpi.comsmolecule.comnih.gov.
The potency of this compound in the nanomolar range suggests favorable interactions within the AKT ATP-binding site. Its reported pan-AKT activity (inhibiting all three isoforms) implies that the key functional groups responsible for binding interact with conserved residues within the ATP pocket of the AKT isoforms nih.gov. Achieving selectivity among different kinases, even within the same family, often relies on exploiting subtle differences in the size, shape, and electrostatic properties of the binding pockets, potentially involving interactions with residues outside the most conserved regions collaborativedrug.comnih.govsmolecule.comnih.gov. Without specific SAR data for this compound analogs, a detailed analysis of individual functional group contributions to its selectivity profile beyond the pan-AKT activity is limited.
Rational Design Strategies for Modulating Biological Activity
Rational design strategies in kinase inhibitor development aim to systematically modify the chemical structure of a lead compound to improve desired biological activities and reduce undesirable ones mdpi.comyoutube.comslideshare.netnih.gov. For AKT inhibitors like this compound, rational design would involve understanding how structural features influence potency against AKT, selectivity over other kinases, metabolic stability, and pharmacokinetic properties.
Given that this compound is an ATP-competitive inhibitor, rational design efforts would likely have focused on optimizing interactions with the AKT ATP-binding site. This could involve:
Modifying groups that interact with the hinge region: The hinge region is a common interaction site for ATP-competitive inhibitors, typically involving hydrogen bonds gardp.orgnih.gov. Modifying functional groups that interact with this region can impact binding affinity.
Exploring interactions in adjacent pockets: The ATP-binding site has adjacent hydrophobic or hydrophilic pockets that can be targeted to improve potency and selectivity collaborativedrug.comsmolecule.comnih.gov. Rational design might involve adding or modifying substituents to occupy these regions favorably.
Addressing flexibility: The conformational flexibility of both the inhibitor and the kinase can influence binding. Rational design might involve rigidifying the inhibitor structure (e.g., through macrocyclization) to pre-organize it for binding or designing inhibitors that exploit specific inactive conformations of the kinase whiterose.ac.uk.
Improving selectivity: To enhance selectivity against off-target kinases, modifications could be made to introduce steric clashes with residues present in other kinase active sites but absent in AKT, or to create favorable interactions with residues unique to AKT collaborativedrug.comnih.govsmolecule.com.
Preclinical studies with this compound have explored its activity in various cancer cell lines, including bladder and prostate cancer, and its interaction with other pathways like autophagy oncotarget.commdpi.com. This suggests that rational design efforts may have also considered cellular activity and pathway modulation. For instance, the observation that this compound can induce autophagy in some cell lines oncotarget.com might prompt further rational design to modulate this effect, depending on the desired therapeutic outcome.
Impact of Stereochemistry on Molecular Recognition and Target Engagement
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact its interaction with biological targets, including kinases nih.gov. Kinase active sites are chiral environments, and the binding of an inhibitor is a highly specific molecular recognition event that depends on the precise spatial arrangement of the inhibitor's atoms.
For molecules containing chiral centers, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different binding affinities, potency, and selectivity profiles. This is because each stereoisomer will present a unique 3D shape and distribution of functional groups to the binding site, leading to different intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) with the chiral amino acid residues of the kinase youtube.comslideshare.net.
Note: A comprehensive table of compound names and their corresponding PubChem CIDs could not be generated for this article as a reliable PubChem CID for this compound was not definitively identified in the conducted searches.
Advanced Research Perspectives and Unexplored Avenues for Az7328
Elucidating Complex Feedback Loops in Pathway Inhibition
Inhibition of the PI3K/AKT/mTOR pathway by agents like AZ7328 can trigger complex feedback loops that may limit their efficacy researchgate.netmdpi.comnih.gov. For instance, mTOR inhibition can lead to AKT activation in preclinical models and clinical trials tandfonline.com. Similarly, AKT inhibition has been observed to activate the MAPK signaling pathway through increased Raf-1 phosphorylation in both wild-type and mutant PIK3CA cells nih.gov. These observations highlight the intricate network of signaling events within the PI3K/AKT/mTOR pathway and its interplay with other pathways like the RAS/RAF/MEK/ERK pathway oncotarget.com.
Understanding these feedback mechanisms is crucial for developing more effective therapeutic strategies. Research is needed to fully deconvolve these complex interactions and identify key nodes that, when targeted simultaneously, could prevent compensatory pathway activation and enhance the antitumor effects of this compound. Studies have shown that parallel inhibition of PI3K, AKT, and mTOR may be required to control these feedback loops researchgate.net.
Identifying Novel Molecular Targets and Off-Target Interactions in Research Models
While this compound is primarily known as an AKT inhibitor, further research is warranted to comprehensively identify potential novel molecular targets and off-target interactions in various research models. Although preclinical studies have demonstrated potent and selective AKT inhibition with this compound, the possibility of off-target effects that could contribute to observed biological responses or toxicities cannot be entirely ruled out mdpi.com.
Advanced research should utilize unbiased approaches, such as proteomic profiling and kinome screening, to identify any unintended interactions of this compound with other proteins or kinases. This would provide a more complete understanding of the compound's activity profile and help to interpret results from preclinical studies accurately. Identifying novel targets could also reveal previously unrecognized therapeutic opportunities or potential mechanisms of resistance.
Development of Advanced Preclinical Models for Mechanistic Studies (e.g., 3D culture systems, organoids)
Traditional two-dimensional (2D) cell culture models often fail to fully replicate the complexity of the tumor microenvironment and can lead to discrepancies when translating findings to in vivo settings nih.govnih.gov. The development and utilization of advanced preclinical models, such as 3D culture systems and organoids, are crucial for more accurately assessing the mechanistic effects of this compound nih.govnih.govoaepublish.com.
3D culture systems and organoids can better mimic the in vivo tumor architecture, cell-cell interactions, and diffusion barriers, providing a more physiologically relevant platform for evaluating drug response, pathway inhibition, and the emergence of resistance nih.govnih.gov. Studies have shown that 3D organoid models retain molecular characteristics and drug responses that more closely mirror patient outcomes compared to 2D cultures nih.gov. Incorporating these models into mechanistic studies with this compound could provide more predictive insights into its potential efficacy and limitations in a complex biological context.
Exploring this compound as a Biochemical Tool for Pathway Deconvolution
Beyond its potential therapeutic applications, this compound can serve as a valuable biochemical tool for dissecting and understanding the intricacies of the PI3K/AKT/mTOR pathway and its downstream signaling cascades. By specifically inhibiting AKT, researchers can use this compound to perturb the pathway and observe the resulting effects on various cellular processes, protein phosphorylation events, and gene expression patterns.
This targeted approach can help to deconvolve the hierarchical relationships between different components of the pathway, identify key substrates of AKT, and understand how AKT inhibition impacts cellular functions like proliferation, survival, and autophagy nih.govneoplasiaresearch.commdpi.com. Using this compound in conjunction with other pathway inhibitors or genetic modulation techniques can further enhance its utility as a tool for mapping signaling networks and identifying critical nodes for therapeutic intervention.
Strategies for Overcoming Adaptive Resistance Mechanisms in Preclinical Settings
Adaptive resistance is a major challenge in cancer therapy, where cancer cells develop mechanisms to evade the effects of targeted agents over time nih.gov. Preclinical studies have indicated that resistance to AKT inhibitors like this compound can emerge through various mechanisms, including alterations in the PI3K/AKT/mTOR pathway itself (e.g., PTEN, TSC1, and RAS alterations) or activation of compensatory pathways oaepublish.comresearchgate.net. Autophagy has also been reported to limit the cytotoxic effects of this compound in some cancer cell lines neoplasiaresearch.commdpi.comnih.gov.
Future research should focus on developing strategies to overcome these adaptive resistance mechanisms in preclinical settings. This could involve identifying biomarkers predictive of resistance, exploring rational drug combinations that target multiple nodes in the pathway or compensatory pathways, or investigating approaches to inhibit pro-survival mechanisms like autophagy tandfonline.commdpi.com. For example, combining this compound with autophagy inhibitors has shown promise in inducing apoptosis in certain bladder cancer cell lines neoplasiaresearch.commdpi.comnih.gov. Preclinical studies using advanced models are essential to evaluate the efficacy of these strategies before translation to clinical trials.
Q & A
Q. What is the molecular mechanism of AZ7328, and how should researchers validate its target inhibition in experimental settings?
this compound is a selective ATP-competitive inhibitor of AKT isoforms (AKT1/2/3), with IC₅₀ values <50 nM in enzyme assays and ~91 nM in cellular models (e.g., PTEN-null MDA-MB-468 cells) . To validate target inhibition, researchers should:
- Measure phosphorylation levels of downstream AKT substrates (e.g., GSK3β) via immunoblotting .
- Use dose-response curves (eTT assays) to confirm concentration-dependent effects on proliferation .
- Include mTOR or MEK inhibitors as controls to isolate AKT-specific pathways .
Q. How should researchers determine optimal this compound concentrations for in vitro studies?
- Start with literature-based ranges (e.g., 0.1–10 μM) and perform dose-response assays (MTT or CellTiter-Glo) across cell lines .
- Validate using phosphorylation assays (e.g., p-AKT substrates) to ensure target engagement without off-target cytotoxicity .
- Adjust concentrations based on cell line mutational status (e.g., PIK3CA mutations may require lower doses) .
Q. What are best practices for documenting this compound usage in manuscripts to ensure reproducibility?
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail synthesis, storage conditions (e.g., solvent, temperature), and batch-specific activity data .
- Cite original sources for known compounds; provide full characterization (NMR, HPLC) for novel derivatives .
- Use supplementary files for extensive datasets (e.g., dose-response curves, immunoblot raw images) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across bladder cancer cell lines?
- Example contradiction: this compound shows cytostatic effects in PIK3CA-mutant lines but limited apoptosis .
- Methodology:
- Conduct pathway enrichment analyses (RNA-seq/proteomics) to identify compensatory mechanisms (e.g., autophagy upregulation) .
- Use combinatorial inhibition (e.g., this compound + mTOR inhibitors) to assess synergy via Chou-Talalay or Bliss independence models .
- Validate autophagy markers (LC3-I/II conversion) and apoptosis (Annexin V/PI staining) to contextualize divergent outcomes .
Q. What experimental designs are recommended for studying this compound-induced autophagy in cancer models?
- Step 1: Quantify autophagy flux using:
- LC3-II/LC3-I ratio via immunoblotting ± lysosomal inhibitors (e.g., chloroquine) .
- Fluorescence microscopy (GFP-LC3 puncta formation) .
Q. How should researchers address variability in this compound responses linked to tumor mutational profiles?
- Approach:
- Stratify cell lines by genomic alterations (e.g., PTEN loss, PIK3CA mutations) using sequencing (Sanger/NGS) .
- Corrogate this compound sensitivity with pathway activation scores (e.g., AKT/mTOR phospho-signatures) .
- Use isogenic cell lines (e.g., CRISPR-edited PIK3CA mutants) to isolate mutation-specific effects .
Q. What statistical methods are appropriate for analyzing this compound combination therapy data?
- For synergy quantification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
